Actisomide

Description

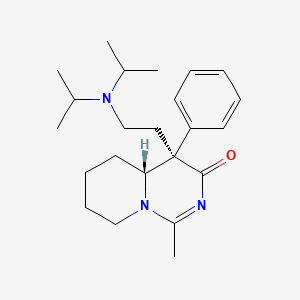

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R,4aR)-4-[2-[di(propan-2-yl)amino]ethyl]-1-methyl-4-phenyl-5,6,7,8-tetrahydro-4aH-pyrido[1,2-c]pyrimidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N3O/c1-17(2)25(18(3)4)16-14-23(20-11-7-6-8-12-20)21-13-9-10-15-26(21)19(5)24-22(23)27/h6-8,11-12,17-18,21H,9-10,13-16H2,1-5H3/t21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHRRCMLXFLZTF-FYYLOGMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=O)C(C2N1CCCC2)(CCN(C(C)C)C(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=O)[C@]([C@@H]2N1CCCC2)(CCN(C(C)C)C(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026019 | |

| Record name | Actisomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96914-39-5 | |

| Record name | Actisomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96914-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Actisomide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096914395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Actisomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACTISOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJQ29N87NR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to Actisomide

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (4R,4aR)-4-(2-(diisopropylamino)ethyl)-1-methyl-4-phenyl-4,4a,5,6,7,8-hexahydro-3H-pyrido[1,2-c]pyrimidin-3-one[1] |

| CAS Number | 96914-39-5[1] |

| Molecular Formula | C23H35N3O[1] |

| Molecular Weight | 369.55 g/mol [1] |

| Synonyms | Actisomidum, SC-36602[1] |

Introduction

Actisomide, also known by its developmental code SC-36602, is classified as an antiarrhythmic agent. This technical guide provides a summary of the publicly available information on this compound, focusing on its chemical properties, and available data from preclinical and clinical investigations. It is intended to serve as a foundational resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound based on available research.

| Parameter | Value | Source |

| Chemical Formula | C23H35N3O | MedKoo Biosciences |

| Exact Mass | 369.2780 | MedKoo Biosciences |

| Molecular Weight | 369.55 | MedKoo Biosciences |

Experimental Protocols

Detailed experimental protocols for the synthesis, in vitro, or in vivo studies of this compound are not extensively available in the public domain. The development of this compound was primarily conducted by Searle (now part of Pfizer), and much of the detailed methodology remains proprietary.

Signaling Pathways and Mechanism of Action

Information regarding the specific signaling pathways modulated by this compound is not available in publicly accessible scientific literature. As an antiarrhythmic agent, it is hypothesized to interact with cardiac ion channels, thereby altering the electrophysiological properties of cardiac tissue. However, without dedicated studies, the precise molecular targets and downstream signaling cascades remain unelucidated.

Logical Relationships and Workflows

Due to the limited available data, a detailed experimental workflow or signaling pathway diagram for this compound cannot be constructed at this time. The logical relationship for its development would have followed a standard pharmaceutical pipeline.

Caption: A generalized workflow for pharmaceutical development, applicable to this compound.

Conclusion

This compound is an antiarrhythmic compound with defined chemical properties. However, a comprehensive understanding of its pharmacology is limited by the scarcity of publicly available data. Detailed experimental protocols, the specific mechanism of action, and the signaling pathways it modulates are not well-documented in open scientific literature. This guide provides the foundational chemical information available for this compound and highlights the gaps in current public knowledge, which may present opportunities for future research endeavors. Professionals interested in this compound should be aware that further investigation would be required to fully characterize its biological activity and therapeutic potential.

References

Actisomide Solubility: A Technical Guide for Researchers

An In-depth Technical Guide on the Solubility of Actisomide in Dimethyl Sulfoxide (DMSO) and Other Organic Solvents

Introduction to this compound

This compound is an antiarrhythmic drug candidate with the chemical formula C23H35N3O and a molecular weight of 369.55 g/mol .[1] Identified by the CAS Number 96914-39-5, its IUPAC name is (4R,4aR)-4-(2-(diisopropylamino)ethyl)-1-methyl-4-phenyl-4,4a,5,6,7,8-hexahydro-3H-pyrido[1,2-c]pyrimidin-3-one.[1] As a sodium channel blocker, this compound is of interest to researchers in cardiology and drug development for its potential in managing cardiac arrhythmias.

Understanding the solubility of a drug candidate like this compound is a critical physicochemical parameter that influences its journey from the laboratory to clinical application. Solubility affects various aspects of drug development, including formulation, bioavailability, and in vitro/in vivo testing. This technical guide provides a comprehensive overview of the solubility of this compound, focusing on its dissolution in DMSO and other common organic solvents. Due to the limited availability of publicly accessible quantitative solubility data for this compound, this guide emphasizes the experimental protocols for determining its solubility, providing researchers with the tools to generate this crucial data.

Data Presentation: A Template for Your Research

| Solvent | Chemical Formula | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | |||||

| Ethanol | C₂H₅OH | |||||

| Methanol | CH₃OH | |||||

| Acetonitrile | C₂H₃N | |||||

| Dichloromethane (DCM) | CH₂Cl₂ | |||||

| Chloroform | CHCl₃ | |||||

| Acetone | C₃H₆O | |||||

| N,N-Dimethylformamide (DMF) | C₃H₇NO |

Experimental Protocols for Solubility Determination

The determination of a drug's solubility is a fundamental aspect of its pre-formulation studies. The following protocols outline the widely accepted methods for accurately measuring the solubility of a compound like this compound in various organic solvents.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a classic and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (pure solid)

-

High-purity organic solvents (e.g., DMSO, ethanol, methanol)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a pre-determined volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is reached.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to pellet the remaining undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation of Solubility: Calculate the original concentration of this compound in the saturated solution by applying the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

References

Actisomide Stability and Storage: A Technical Guide for Researchers

For Drug Development Professionals, Researchers, and Scientists

Disclaimer: Actisomide is a research compound with limited publicly available stability data. This guide provides a comprehensive overview of potential stability challenges and recommended storage conditions based on its chemical structure and established principles of pharmaceutical stability testing. The data presented for the related compound, Zidovudine, is for illustrative purposes to demonstrate the application of forced degradation studies.

Introduction

This compound is a novel compound with a chemical structure featuring a pyrimidinone ring and a tertiary amine functional group. Understanding its stability profile is critical for the development of safe, effective, and reliable pharmaceutical products. This technical guide outlines the potential degradation pathways of this compound, provides a framework for its stability assessment through forced degradation studies, and recommends appropriate storage conditions to ensure its integrity.

Chemical Structure and Potential Instabilities

The chemical structure of this compound, as illustrated below, contains functionalities that are susceptible to degradation under various environmental conditions.

-

Pyrimidinone Ring: While generally stable, the amide-like lactam bond within the pyrimidinone ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring opening.

-

Tertiary Amine: The tertiary amine group is prone to oxidation, which can lead to the formation of N-oxides. This process can be catalyzed by light, heat, and the presence of metal ions.

Forced Degradation Studies: An Illustrative Example with Zidovudine

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. Due to the lack of specific data for this compound, this section presents data from forced degradation studies on Zidovudine, a drug that also contains a pyrimidine-dione core, to exemplify the process and the nature of the data generated.

Table 1: Summary of Forced Degradation Studies on Zidovudine

| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Approx.) | Major Degradation Products |

| Acid Hydrolysis | 1 N HCl | 36 hours | 80°C | Substantial | Thymine, other minor products[1] |

| Base Hydrolysis | 1 N NaOH | 48 hours | 80°C | Significant | 3'-amino-3'-deoxythymidine (AMT), Thymine[1][2] |

| Neutral Hydrolysis | Water | 48 hours | 80°C | Minimal | Thymine[1] |

| Oxidative | 30% H₂O₂ | 24 hours | Room Temp | Stable/Minor | Not specified |

| Thermal | Dry Heat | 48 hours | 80°C | Stable | Not specified |

| Photolytic | UV and Visible Light | 7 days | Room Temp | Significant | Multiple products including Z1-Z6, Z8[1] |

Note: The percentage of degradation can vary depending on the exact experimental conditions. The data presented is a qualitative summary from the cited literature.

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies, based on ICH guidelines. These should be adapted and optimized for this compound.

4.1. General Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol, acetonitrile, or water).

4.2. Acid Hydrolysis

-

To 1 mL of the this compound stock solution, add 1 mL of 1 N HCl.

-

Incubate the solution at 80°C for 36 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 1 N NaOH.

-

Dilute to a final concentration suitable for analysis.

4.3. Base Hydrolysis

-

To 1 mL of the this compound stock solution, add 1 mL of 1 N NaOH.

-

Incubate the solution at 80°C for 48 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 1 N HCl.

-

Dilute to a final concentration suitable for analysis.

4.4. Oxidative Degradation

-

To 1 mL of the this compound stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration suitable for analysis.

4.5. Thermal Degradation

-

Place a known quantity of solid this compound in a thermostatically controlled oven at 80°C for 48 hours.

-

For solution-state thermal stress, prepare a solution of this compound and reflux at 80°C for 48 hours.

-

After the specified time, dissolve the solid sample or cool the solution and dilute to a final concentration suitable for analysis.

4.6. Photolytic Degradation

-

Expose a solution of this compound to a combination of UV and visible light in a photostability chamber for a period of 7 days.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

After exposure, dilute the samples to a final concentration suitable for analysis.

Proposed Degradation Pathways for this compound

Based on the functional groups present in this compound, the following degradation pathways are proposed.

Caption: Proposed primary degradation pathways for this compound.

Experimental Workflow for Stability Studies

A typical workflow for conducting stability studies and developing a stability-indicating method is outlined below.

Caption: General workflow for forced degradation and stability studies.

Recommended Storage Conditions

Based on the potential instabilities of this compound, the following general storage conditions are recommended to minimize degradation. Specific storage conditions should be determined based on comprehensive stability studies.

-

Temperature: Store at controlled room temperature (20-25°C) or under refrigeration (2-8°C). Avoid freezing.

-

Light: Protect from light by storing in amber vials or light-resistant containers.

-

Humidity: Store in a dry environment with controlled humidity to prevent hydrolytic degradation.

-

Inert Atmosphere: For long-term storage, particularly in solution, consider purging the container with an inert gas like nitrogen or argon to minimize oxidative degradation.

Conclusion

While specific experimental data on this compound stability is not yet widely available, its chemical structure suggests potential susceptibility to hydrolysis and oxidation. The provided illustrative data for Zidovudine, along with the detailed experimental protocols and proposed degradation pathways, offer a solid foundation for initiating comprehensive stability studies on this compound. Rigorous forced degradation and long-term stability testing are imperative to fully characterize its degradation profile, establish appropriate storage conditions, and ensure the development of a safe and effective final drug product.

References

- 1. Stability behaviour of antiretroviral drugs and their combinations. 6: evidence of formation of potentially toxic degradation products of zidovudine u ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00678K [pubs.rsc.org]

- 2. Stability behaviour of antiretroviral drugs and their combinations. 6: evidence of formation of potentially toxic degradation products of zidovudine under hydrolytic and photolytic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

Actisomide's Hypothesized Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actisomide (SC-36602) is an investigational antiarrhythmic agent classified as a Class I sodium channel blocker. Its primary mechanism of action is the inhibition of voltage-gated sodium channels, particularly the fast sodium channels responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. This guide provides a comprehensive overview of the hypothesized mechanism of action of this compound, summarizing available preclinical and clinical data, detailing relevant experimental methodologies, and visualizing the key physiological effects.

Core Mechanism: Sodium Channel Blockade

This compound exerts its antiarrhythmic effects by binding to and blocking the fast sodium channels in cardiomyocytes. This blockade reduces the influx of sodium ions during Phase 0 of the action potential, leading to several key electrophysiological consequences:

-

Decreased Rate of Depolarization: By inhibiting the rapid influx of sodium, this compound slows the maximum rate of rise of the action potential (Vmax).

-

Reduced Conduction Velocity: The slowed depolarization translates to a decreased conduction velocity of the electrical impulse through cardiac tissue (a negative dromotropic effect).

-

Increased Excitation Threshold: The blockade of sodium channels raises the threshold for excitation, making the cardiomyocytes less excitable.

These effects collectively contribute to the suppression of arrhythmias by interrupting re-entrant circuits and reducing ectopic pacemaker activity.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies on this compound.

Table 1: Preclinical Electrophysiological Effects of this compound (SC-36602) in Guinea Pig Papillary Muscle [1]

| Concentration (M) | Stimulation Rate (pulses/min) | Vmax (% of control) | Effective Refractory Period (ERP) |

| 10⁻⁴ | 30 | 64 ± 2.2 | Significantly Shortened (20-40%) |

| 10⁻⁴ | 60 | 62 ± 2.8 | Significantly Shortened (20-40%) |

| 10⁻⁴ | 120 | 60 ± 2.4 | Significantly Shortened (20-40%) |

| 10⁻⁴ | 200 | 58 ± 2.7 | Significantly Shortened (20-40%) |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Intravenous this compound in Healthy Volunteers [2]

| Dose (mg/kg) | Peak Plasma Concentration (µg/mL) | Area Under the Curve (h·µg/mL) | Elimination Half-Life (h) | Change in QRS Interval | Change in Resting Peak Heart Rate | Change in Left Ventricular Ejection Fraction |

| 4.2 | 4.25 ± 0.26 | 19.79 ± 2.96 | 8.85 ± 4.61 | Not Significant | +18% | -11% |

| 8.4 | 7.81 ± 0.31 | 39.81 ± 7.05 | 7.51 ± 0.69 | +20% (average) | +27% | -16% |

Experimental Protocols

Preclinical Evaluation of Cardiac Action Potentials

The preclinical data on this compound's effects on cardiac action potentials were likely obtained using standard microelectrode recording techniques in isolated cardiac tissue preparations.

Objective: To characterize the effects of this compound on the electrophysiological properties of cardiac muscle.

Methodology:

-

Tissue Preparation: Guinea pig papillary muscles are dissected and mounted in an organ bath superfused with oxygenated Tyrode's solution at a constant temperature.

-

Stimulation: The muscle is stimulated at varying frequencies using an external electrode.

-

Intracellular Recording: A sharp glass microelectrode filled with a conducting solution (e.g., 3 M KCl) is inserted into a cardiomyocyte to record the transmembrane potential.

-

Drug Application: this compound is added to the superfusion solution at various concentrations.

-

Data Acquisition and Analysis: Action potential parameters, including Vmax (the maximum rate of depolarization of Phase 0) and action potential duration at different levels of repolarization (e.g., APD50, APD90), are recorded and analyzed before and after drug application. The effective refractory period (ERP) is also determined by introducing premature stimuli.

Clinical Pharmacokinetic and Tolerance Study

The clinical data were obtained from a study in healthy human volunteers.

Objective: To determine the pharmacokinetic profile and tolerability of intravenously administered this compound.

Methodology:

-

Study Design: A randomized, single-blind, placebo-controlled study in healthy male volunteers.

-

Drug Administration: this compound is administered as a continuous intravenous infusion over a specified period at different dose levels.

-

Pharmacokinetic Sampling: Blood samples are collected at predetermined time points during and after the infusion. Plasma concentrations of this compound are measured using a validated analytical method (e.g., HPLC).

-

Pharmacodynamic Assessments:

-

Electrocardiogram (ECG): Standard 12-lead ECGs are recorded to measure intervals such as PR, QRS, and QT.

-

Cardiovascular Monitoring: Heart rate and blood pressure are continuously monitored.

-

Echocardiography: Left ventricular ejection fraction is assessed using echocardiography.

-

-

Safety and Tolerability: Subjects are monitored for any adverse events.

Visualizations

Signaling Pathway: Effect of this compound on the Cardiac Action Potential

Caption: this compound blocks sodium channels, leading to changes in the cardiac action potential.

Experimental Workflow: Preclinical Cardiac Electrophysiology

Caption: Workflow for assessing this compound's effects on cardiac action potentials in vitro.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound's primary mechanism of action is the blockade of fast sodium channels in cardiomyocytes. This leads to a depression of the rapid depolarization phase of the cardiac action potential, resulting in slowed conduction and reduced excitability. While the preclinical and early clinical data provide a solid foundation for this hypothesis, further studies are warranted. Specifically, detailed electrophysiological studies to determine the IC50 of this compound on the human cardiac sodium channel (Nav1.5) and to characterize its binding kinetics would provide a more complete understanding of its molecular pharmacology. Additionally, further clinical trials are necessary to fully elucidate its therapeutic potential and safety profile in patients with cardiac arrhythmias.

References

- 1. Structure-Activity Relationship Studies of Acetazolamide-Based Carbonic Anhydrase Inhibitors with Activity against Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and tolerance evaluation of this compound, a new antiarrhythmic agent, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Actisomide and Disopyramide: A Technical Guide

This in-depth technical guide provides a comprehensive comparison of the structural, physicochemical, and pharmacological properties of Actisomide and Disopyramide. Designed for researchers, scientists, and drug development professionals, this document delves into the core differences between these two antiarrhythmic agents, presenting available data in a structured and comparative manner.

Structural Differences

The fundamental difference between this compound and Disopyramide lies in their core chemical structures. Disopyramide is characterized by a central pyridine ring, whereas this compound possesses a more complex fused pyrimidinone ring system. This structural alteration is hypothesized to influence the pharmacological and pharmacokinetic profiles of the respective molecules.

Below is a diagram illustrating the core structural differences between the two compounds.

Caption: Core structural differences between Disopyramide and this compound.

Physicochemical and Pharmacokinetic Properties

The structural modifications from Disopyramide to this compound result in differing physicochemical and pharmacokinetic properties. The following table summarizes the available quantitative data for both compounds.

| Property | Disopyramide | This compound | Reference |

| Molecular Formula | C21H29N3O | C23H35N3O | [1] |

| Molecular Weight | 339.47 g/mol | 369.54 g/mol | [2] |

| pKa | 8.4 | Not Reported | [2] |

| Aqueous Solubility | 1 mg/mL (free base) | Not Reported | [3] |

| Protein Binding | 50-65% | Not Reported | [2] |

| Elimination Half-life | 4-10 hours (human) | 1.15-1.89 hours (across species) | |

| Total Plasma Clearance | Not specified in search results | 6.79 +/- 1.07 mL/min/kg (human) |

Experimental Protocols

Synthesis of Disopyramide

A general method for the synthesis of Disopyramide involves the alkylation of α-phenyl-2-pyridineacetonitrile with 2-(diisopropylamino)ethyl chloride. The resulting nitrile is then hydrolyzed to the corresponding amide, yielding Disopyramide. A key intermediate in some synthetic routes is 2-bromopyridine.

A patented method for producing the intermediate 2-bromopyridine involves the following steps:

-

Reaction of 2-aminopyridine with o-bromotoluene solution in the presence of cuprous bromide and cyclohexane.

-

Subsequent heating and reaction with a sodium sulfite solution.

-

Extraction with acetonitrile.

-

Purification via reduced-pressure distillation and recrystallization.

Synthesis of this compound

Detailed, publicly available experimental protocols for the synthesis of this compound are scarce. As a novel compound, its synthesis is likely proprietary. However, based on its structure, a plausible synthetic strategy would involve the construction of the fused pyrimidinone ring system, followed by the attachment of the diisopropylaminoethyl side chain.

Pharmacokinetic Analysis of this compound

A study on the pharmacokinetics of this compound in rats, dogs, monkeys, and humans employed the following methodology:

-

Drug Administration: Intravenous and oral administration of this compound.

-

Sample Collection: Serial blood samples were collected at various time points post-administration.

-

Analytical Method: Plasma concentrations of this compound were determined using high-pressure liquid chromatography (HPLC).

-

Data Analysis: Pharmacokinetic parameters such as terminal half-life and total plasma clearance were calculated from the plasma concentration-time data.

The workflow for a typical pharmacokinetic study is outlined below.

Caption: General workflow for a pharmacokinetic study.

Mechanism of Action

Disopyramide

Disopyramide is a Class Ia antiarrhythmic agent. Its primary mechanism of action is the blockade of voltage-gated sodium channels in the heart. By binding to the open state of the sodium channel, Disopyramide slows the rate of depolarization (Phase 0) of the cardiac action potential. This leads to a decrease in conduction velocity and an increase in the effective refractory period of cardiac tissue, thereby suppressing arrhythmias.

This compound

While detailed mechanistic studies on this compound are not widely published, it is classified as a novel antiarrhythmic agent. Given its structural similarity to Disopyramide, particularly the presence of the diisopropylaminoethyl side chain which is common in many sodium channel blockers, it is highly probable that this compound also functions as a sodium channel blocker. However, without direct experimental evidence, this remains a well-founded hypothesis.

The signaling pathway for Class Ia antiarrhythmic drugs is depicted below.

Caption: Signaling pathway for Class Ia antiarrhythmic drugs.

Conclusion

This compound represents a structural evolution from the established antiarrhythmic drug Disopyramide, featuring a fused pyrimidinone core in place of a pyridine ring. This modification results in altered physicochemical and pharmacokinetic properties, notably a shorter elimination half-life observed for this compound in preliminary studies. While Disopyramide's mechanism as a Class Ia sodium channel blocker is well-documented, the precise mechanism of this compound requires further elucidation, though a similar mode of action is anticipated. The limited availability of public data on this compound underscores its status as a newer, less-studied compound compared to the well-characterized Disopyramide. Further research is necessary to fully understand the therapeutic implications of the structural differences between these two molecules.

References

Unraveling the Preclinical Pharmacokinetics of Actisomide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Actisomide, a novel antiarrhythmic agent. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in key preclinical models, supported by quantitative data, detailed experimental protocols, and visualizations of experimental workflows and its proposed mechanism of action.

Pharmacokinetic Profile of this compound in Preclinical Species

The pharmacokinetic properties of this compound have been evaluated in several preclinical species, primarily the rat, dog, and monkey. These studies reveal important species-specific differences in its pharmacokinetic profile.

Comparative Pharmacokinetic Parameters

The terminal half-life of this compound was found to be relatively consistent across the studied species, ranging from 1.15 to 1.89 hours, irrespective of the administered dose.[1] However, significant differences were observed in total plasma clearance. The monkey exhibited the highest clearance, followed by the dog and the rat.[1]

Systemic availability of this compound showed notable variation among species, with the dog demonstrating higher availability compared to the rat and monkey.[1] Furthermore, in rats and monkeys, the systemic availability appeared to increase with the dose, suggesting potential saturation of first-pass metabolism or transport mechanisms at higher concentrations.[1] This species-dependent systemic availability is thought to be primarily due to differences in absorption rather than first-pass metabolism, biliary excretion, or renal elimination.[1]

| Parameter | Rat | Dog | Monkey |

| Terminal Half-life (hr) | 1.15 - 1.89 | 1.15 - 1.89 | 1.15 - 1.89 |

| Total Plasma Clearance (mL/min/kg) | 8.6 - 9.8 | 9.01 - 9.32 | 13.5 - 16.4 |

| Systemic Availability | Lower, Dose-dependent | Higher | Lower, Dose-dependent |

| Table 1: Comparative Pharmacokinetic Parameters of this compound in Preclinical Models. |

Excretion Profile

The routes of excretion for the parent drug also varied between species. In the dog and rat, urinary excretion was the predominant pathway. Conversely, in the monkey, both urinary and fecal excretion of this compound were comparable.

| Species | Primary Route of Excretion | Secondary Route of Excretion |

| Rat | Urine | Feces |

| Dog | Urine | Feces |

| Monkey | Urine & Feces (similar) | - |

| Table 2: Excretion Profile of Unchanged this compound in Preclinical Models. |

Experimental Protocols

The following provides a detailed methodology for a typical in vivo pharmacokinetic study of this compound, based on the available literature.

Animal Models

Studies were conducted in male Sprague-Dawley rats, beagle dogs, and rhesus monkeys. The choice of these species provides a breadth of data from both rodent and non-rodent models, which is crucial for interspecies scaling and prediction of human pharmacokinetics.

Drug Administration and Dosing

This compound was administered via both intravenous (IV) and oral (PO) routes to assess absolute bioavailability. Dosing solutions were typically prepared in a suitable vehicle, such as saline or a buffered solution. Dose levels were varied to investigate dose-dependency of the pharmacokinetic parameters.

Sample Collection

Blood samples were collected at predetermined time points post-dosing from a suitable vessel (e.g., jugular vein, cephalic vein). Plasma was separated by centrifugation and stored frozen until analysis. For excretion studies, urine and feces were collected over specified intervals using metabolic cages.

Bioanalytical Method

Plasma and urine concentrations of this compound and any potential metabolites were quantified using a validated high-performance liquid chromatography (HPLC) method. This method would typically involve protein precipitation or liquid-liquid extraction for sample clean-up, followed by chromatographic separation and detection.

Visualizing Experimental and Logical Frameworks

The following diagrams, generated using Graphviz (DOT language), illustrate the typical experimental workflow for a preclinical pharmacokinetic study and the proposed mechanism of action for this compound as a Class I antiarrhythmic agent.

While the specific downstream signaling pathway for this compound is not extensively detailed in the available literature, it is classified as a Class I antiarrhythmic agent. The following diagram illustrates the fundamental mechanism of action for this class of drugs.

References

Actisomide: A Review of its Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Actisomide (SC-36602) is a pyrimidinone derivative that has been investigated for its antiarrhythmic properties. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate is fundamental to its development and clinical application. This technical guide synthesizes the currently available public information on the ADME characteristics of this compound. It is important to note that detailed public data on the metabolism, tissue distribution, and excretion of this compound is limited. The information presented herein is primarily derived from a single-dose intravenous pharmacokinetic study in healthy human volunteers and a cross-species pharmacokinetic comparison.

Absorption

Data on the oral absorption and bioavailability of this compound in humans is not available in the public domain. The primary human pharmacokinetic study was conducted using intravenous administration.

Distribution

Specific details regarding the tissue distribution and plasma protein binding of this compound are not well-documented in publicly available literature. The volume of distribution, a key parameter for understanding the extent of drug distribution in the body, has not been explicitly reported in the available human pharmacokinetic study. However, a cross-species study suggests that the systemic availability of this compound is species-dependent, which may be partly attributed to differences in distribution.

Metabolism

The metabolic fate of this compound has been studied in dogs, monkeys, and humans, with a reference to a novel rearrangement of N-dealkylated metabolites. However, the specific metabolic pathways, the enzymes involved (e.g., cytochrome P450 isoforms), and the chemical structures of the metabolites have not been detailed in the available literature.

Excretion

The routes and extent of this compound excretion have been compared across different species. In dogs and rats, the primary route of excretion for the parent drug is via urine, whereas in monkeys and humans, urinary and fecal excretion are reportedly similar. Quantitative data on the percentage of the dose excreted through each route and the chemical nature of the excreted compounds (parent drug vs. metabolites) are not specified.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound obtained from a study in healthy male volunteers following a five-hour intravenous infusion.

| Parameter | Medium Dose (4.2 mg/kg) | High Dose (8.4 mg/kg) |

| Peak Plasma Concentration (Cmax) | 4.25 ± 0.26 µg/mL | 7.81 ± 0.31 µg/mL |

| Area Under the Plasma Concentration-Time Curve (AUC) | 19.79 ± 2.96 h·µg/mL | 39.81 ± 7.05 h·µg/mL |

| Elimination Rate Constant (β phase) | 0.105 ± 0.077 h⁻¹ | 0.093 ± 0.009 h⁻¹ |

| Half-Life (t½) | 8.85 ± 4.61 h | 7.51 ± 0.69 h |

| Data presented as mean ± standard deviation.[1] |

Experimental Protocols

While specific, detailed experimental protocols for the cited this compound studies are not available, a general methodology for such a clinical pharmacokinetic study is outlined below.

General Protocol for an Intravenous Infusion Pharmacokinetic Study in Healthy Volunteers

-

Subject Recruitment: Healthy adult male volunteers are recruited after obtaining informed consent and screening for inclusion/exclusion criteria (e.g., normal health status, no concurrent medications).

-

Drug Administration: this compound is administered as a constant rate intravenous infusion over a specified period (e.g., five hours). Different cohorts may receive different dose levels.

-

Blood Sampling: Serial blood samples are collected at predefined time points during and after the infusion (e.g., 0, 1, 2, 3, 4, 5, 6, 8, 12, 24, 48, and 72 hours post-infusion start).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) with a suitable detector.

-

Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as Cmax, AUC, elimination rate constant, and half-life.

Visualizations

Due to the limited information on the specific metabolic pathways of this compound, a detailed signaling pathway diagram cannot be constructed. However, a generalized experimental workflow for a human intravenous pharmacokinetic study can be visualized.

Conclusion and Future Directions

The available data provides a preliminary understanding of the pharmacokinetics of intravenously administered this compound in humans. The drug exhibits a dose-proportional increase in exposure. However, significant gaps exist in our knowledge of its ADME profile. To fully characterize this compound for potential clinical development, further studies are warranted, including:

-

Oral Bioavailability Studies: To determine the extent of oral absorption and the impact of any first-pass metabolism.

-

Metabolite Identification and Profiling: To elucidate the metabolic pathways, identify the structures of major metabolites, and assess their pharmacological activity and potential for drug-drug interactions.

-

In Vitro Metabolism Studies: Using human liver microsomes and hepatocytes to identify the specific enzymes responsible for this compound metabolism.

-

Tissue Distribution Studies: In preclinical models to understand the extent of distribution into various tissues, including the target organ (heart).

-

Plasma Protein Binding Studies: To determine the fraction of unbound, pharmacologically active drug in circulation.

-

Mass Balance Studies: Using radiolabeled this compound to provide a complete picture of the excretion routes and the proportion of metabolites versus parent drug eliminated from the body.

A comprehensive understanding of these ADME properties is crucial for dose selection, predicting potential drug-drug interactions, and ensuring the safe and effective use of this compound in a clinical setting.

References

In Silico Prediction of Actisomide's Ion Channel Targets: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of a systematic in silico workflow designed to predict and characterize the potential ion channel targets of Actisomide, a novel synthetic compound. In the absence of direct experimental data for this compound, this document outlines a robust, multi-step computational strategy, commencing with pharmacophore-based hypothesis generation and culminating in detailed molecular dynamics simulations and binding free energy calculations. This guide is intended to serve as a practical blueprint for researchers in pharmacology and drug discovery, offering detailed methodologies and data presentation formats for the computational elucidation of drug-target interactions. As a hypothetical case study, we will investigate the potential interaction of this compound with the voltage-gated sodium channel Nav1.7, a well-established target in pain therapeutics.

Introduction to this compound and In Silico Target Prediction

This compound is a synthetic molecule with the chemical formula C₂₃H₃₅N₃O. Its complex structure, featuring a spirocyclic core and a tertiary amine, suggests the potential for interaction with biological macromolecules, particularly transmembrane proteins such as ion channels. Ion channels, being integral to a vast array of physiological processes, represent a major class of drug targets.[1] Computational, or in silico, methods provide a powerful and cost-effective avenue for the early-stage assessment of a compound's potential targets, thereby guiding and prioritizing subsequent experimental validation.[2][3][4]

This guide will detail a comprehensive in silico workflow to predict and characterize the interaction of this compound with a plausible ion channel target. The workflow is designed to be modular and can be adapted for other novel compounds and protein targets.

The In Silico Prediction Workflow

Our proposed workflow for identifying and characterizing the potential ion channel targets of this compound is a sequential, multi-stage process. This process begins with broad, ligand-based screening to generate a plausible hypothesis, which is then refined through more computationally intensive, structure-based methods.

Experimental Protocols

Ligand-Based Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.[5] This approach is particularly useful when a diverse set of active ligands is known, even if the target's 3D structure is not.

Protocol:

-

Ligand Dataset Collection: A set of at least 10-20 structurally diverse compounds with known inhibitory activity against the target ion channel (in this case, Nav1.7) is compiled from databases such as ChEMBL. The corresponding IC50 or Ki values should be included.

-

Conformational Analysis: For each ligand, a diverse set of low-energy 3D conformations is generated using software like MOE (Molecular Operating Environment) or LigandScout.

-

Feature Identification: Common chemical features, such as hydrogen bond acceptors/donors, aromatic rings, hydrophobic centroids, and positive/negative ionizable groups, are identified across the active ligands.

-

Pharmacophore Model Generation: A consensus pharmacophore model is generated that represents the common features and their spatial relationships required for biological activity.

-

Model Validation: The generated pharmacophore model is validated by screening it against a database of known active and inactive compounds. A good model should be able to distinguish between these two sets.

Virtual Screening of this compound

Once a validated pharmacophore model is established, this compound can be screened against it to assess its potential for interacting with the target.

Protocol:

-

This compound Conformer Generation: A set of low-energy 3D conformations of this compound is generated.

-

Pharmacophore Fitting: The generated conformations of this compound are aligned with the pharmacophore model. The quality of the fit is evaluated based on how well the chemical features of this compound overlap with the pharmacophoric points.

-

Hit Prioritization: If this compound shows a good fit to the pharmacophore model, it is considered a potential "hit" for the target ion channel and is prioritized for further structure-based analysis.

Target Protein Structure Preparation

For structure-based methods like molecular docking and molecular dynamics, a high-quality 3D structure of the target protein is essential.

Protocol:

-

Structure Retrieval: The 3D structure of the target ion channel (e.g., human Nav1.7) is obtained from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model can be built using a suitable template and software such as MODELLER or SWISS-MODEL.

-

Structure Pre-processing: The retrieved structure is prepared by:

-

Removing water molecules and other non-essential co-factors.

-

Adding hydrogen atoms.

-

Assigning protonation states to titratable residues at a physiological pH.

-

Repairing any missing residues or side chains.

-

Minimizing the energy of the structure to relieve any steric clashes.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the binding affinity.

Protocol (using AutoDock Vina):

-

Receptor and Ligand Preparation: The prepared protein structure and the 3D structure of this compound are converted to the PDBQT file format, which includes partial charges and atom types.

-

Grid Box Definition: A grid box is defined around the putative binding site on the protein. The size and center of the grid box should be sufficient to encompass the entire binding pocket.

-

Docking Simulation: The docking simulation is run using AutoDock Vina. The program will explore different conformations and orientations of this compound within the defined grid box and score them based on a scoring function that estimates the binding free energy.

-

Pose Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode. This includes examining the interactions between this compound and the protein, such as hydrogen bonds and hydrophobic interactions.

Molecular Dynamics (MD) Simulations

MD simulations provide a detailed view of the dynamic behavior of the protein-ligand complex over time, offering insights into its stability and the nature of the interactions.

Protocol (using GROMACS):

-

System Preparation: The best-docked pose of the this compound-Nav1.7 complex is selected as the starting point. The complex is then placed in a simulation box and solvated with water molecules. Ions are added to neutralize the system and mimic physiological salt concentrations.

-

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature and then equilibrated under constant pressure and temperature (NPT ensemble) to ensure that the system is stable.

-

Production Run: A long MD simulation (typically on the order of nanoseconds to microseconds) is run to generate a trajectory of the complex's motion over time.

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation), the flexibility of different parts of the protein and ligand, and the specific interactions that are maintained throughout the simulation.

Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for estimating the binding free energy of a protein-ligand complex from MD simulation trajectories.

Protocol (using g_mmpbsa with GROMACS):

-

Trajectory Extraction: Snapshots of the protein-ligand complex, the protein alone, and the ligand alone are extracted from the MD simulation trajectory.

-

Energy Calculations: For each snapshot, the molecular mechanics potential energy in the gas phase, the polar solvation free energy (calculated using the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation free energy (calculated based on the solvent-accessible surface area) are computed.

-

Binding Free Energy Estimation: The binding free energy is calculated by taking the difference between the free energy of the complex and the free energies of the protein and ligand separately.

Data Presentation

All quantitative data generated from the in silico workflow should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Molecular Docking Results of this compound with Nav1.7

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| 1 | -9.8 | PHE1764, TYR1771, ASN434 | ASN434 |

| 2 | -9.5 | TRP1714, ILE432, SER1767 | SER1767 |

| 3 | -9.2 | LEU1768, MET1770, THR431 | - |

Table 2: Hypothetical MM/PBSA Binding Free Energy Components for this compound-Nav1.7 Complex

| Energy Component | Average Value (kJ/mol) | Standard Deviation (kJ/mol) |

| Van der Waals Energy | -210.5 | 15.2 |

| Electrostatic Energy | -85.3 | 10.8 |

| Polar Solvation Energy | 150.7 | 12.5 |

| SASA Energy | -25.1 | 2.1 |

| Binding Free Energy (ΔG) | -170.2 | 20.4 |

Mandatory Visualizations

Pharmacophore Model

References

- 1. 2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[3,5-bis(2-cyanopropan-2-yl)phenyl]amino]pyrimidine-5-carboxamide | C24H30N8O | CID 145946079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. m.youtube.com [m.youtube.com]

- 4. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of molecular modeling approaches to pharmacophore models and structure-activity relationships of ion channel modulators in CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

Actisomide: An Examination of Early-Stage Clinical Development

Introduction

Actisomide, also identified by the investigational code SC-36602, was evaluated as a potential new antiarrhythmic agent. However, publicly available information on its discovery, detailed mechanism of action, and extensive clinical development history is scarce. The primary source of data comes from an early-stage clinical trial in healthy volunteers, which focused on the drug's pharmacokinetics and tolerability. This technical overview synthesizes the available information from this key study, providing insights into the initial clinical assessment of this compound.

Pharmacokinetic Profile

A study involving healthy volunteers was conducted to determine the pharmacokinetic properties and safety profile of this compound administered intravenously.[1][2] The trial involved three different dosage levels, infused over a period of five hours.[1][2]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters observed at the medium and high doses. Data from the low-dose group was not included in the pharmacokinetic analysis as plasma concentrations were below the limit of detection.[1]

| Parameter | Medium Dose (4.2 mg/kg) | High Dose (8.4 mg/kg) |

| Peak Plasma Concentration (Cmax) | 4.25 ± 0.26 µg/mL | 7.81 ± 0.31 µg/mL |

| Area Under the Curve (AUC) | 19.79 ± 2.96 h·µg/mL | 39.81 ± 7.05 h·µg/mL |

| Elimination Half-Life (t½) | 8.85 ± 4.61 h | 7.51 ± 0.69 h |

| Elimination Rate Constant (β phase) | 0.105 ± 0.077 h⁻¹ | 0.093 ± 0.009 h⁻¹ |

Experimental Protocol: Phase I Clinical Trial

The study was designed as a dose-escalation trial to assess the safety, tolerability, and pharmacokinetics of intravenously administered this compound in healthy volunteers.

Study Design:

-

Participants: Healthy adult volunteers.

-

Dosage Groups:

-

Low Dose: 2.1 mg/kg

-

Medium Dose: 4.2 mg/kg

-

High Dose: 8.4 mg/kg

-

-

Administration: Intravenous infusion over five hours.

-

Key Assessments:

-

Pharmacokinetics: Plasma concentrations of this compound were measured to determine parameters such as Cmax, AUC, and half-life.

-

Cardiovascular Effects: Changes in left ventricular ejection fraction, heart rate, blood pressure, and electrocardiographic intervals (e.g., QRS interval) were monitored.

-

Adverse Events: Subjective side effects were recorded.

-

Experimental Workflow

Safety and Tolerability Findings

The administration of this compound was associated with several dose-dependent effects:

-

Cardiovascular: A decrease in left ventricular ejection fraction was observed across all dose groups, with a 10%, 11%, and 16% reduction in the low, medium, and high-dose groups, respectively. While heart rate was unchanged at the lowest dose, it increased by 18% and 27% at the medium and high doses. Blood pressure was not significantly altered.

-

Electrocardiographic: A significant (20%) increase in the QRS interval was noted only at the highest dose.

-

Adverse Events: Mild, subjective adverse effects, including dizziness, taste perversion, and circumoral paresthesia, were reported in the high-dose group but did not require discontinuation of the infusion.

Discovery and Further Development

Based on the available search results, there is no public information regarding the initial discovery of this compound (SC-36602), its specific mechanism of action, or the broader history of its development beyond this initial clinical study. The signaling pathways through which this compound exerts its antiarrhythmic and other physiological effects are not described in the provided materials. Further research and publication on this compound appear to be limited or not publicly accessible.

Conclusion

The development of this compound as a new antiarrhythmic agent is primarily documented through a single Phase I clinical trial in healthy volunteers. This study provided initial pharmacokinetic and safety data, indicating a dose-dependent effect on cardiac function and some mild adverse events at higher doses. The lack of further publicly available information suggests that the development of this compound may not have progressed to later stages or that subsequent research has not been published.

References

- 1. Scholars@Duke publication: Pharmacokinetic and tolerance evaluation of this compound, a new antiarrhythmic agent, in healthy volunteers. [scholars.duke.edu]

- 2. Pharmacokinetic and tolerance evaluation of this compound, a new antiarrhythmic agent, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Actisomide Purity and Quality Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Actisomide is an antiarrarrhythmic agent with a piperidine moiety. Ensuring the purity and quality of this compound is paramount for its safety and efficacy. This technical guide outlines a comprehensive quality control strategy for this compound, encompassing purity standards, analytical methodologies, and impurity profiling. The described protocols are based on established principles of pharmaceutical analysis and regulatory guidelines, providing a robust framework for researchers and drug development professionals. This document details methods for identification, assay, and impurity determination, including residual solvents and elemental impurities. Furthermore, it provides insights into potential degradation pathways and the validation of analytical procedures.

Introduction

This compound's therapeutic action is intrinsically linked to its chemical structure and purity. Impurities, arising from the manufacturing process, degradation, or storage, can impact the drug's safety and efficacy profile. Therefore, stringent quality control measures are essential. This guide provides a detailed overview of the analytical techniques and standards for maintaining the quality of this compound.

This compound: Physicochemical Properties

A foundational aspect of quality control is the thorough characterization of the active pharmaceutical ingredient (API).

| Property | Value |

| Chemical Formula | C₂₃H₃₅N₃O |

| Molecular Weight | 385.55 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in methanol, ethanol; sparingly soluble in water |

Purity and Impurity Control

The control of impurities is a critical aspect of quality assurance for any pharmaceutical product. Impurities are classified into organic impurities, inorganic impurities, and residual solvents.

Organic Impurities

Organic impurities can originate from starting materials, by-products of the synthesis, and degradation products. A thorough impurity profiling is necessary to identify and quantify these impurities.

Table 1: Hypothetical Organic Impurity Profile for this compound

| Impurity Name | Structure (if known) | Origin | Identification Threshold (ICH Q3A) | Qualification Threshold (ICH Q3A) | Limit |

| Starting Material A | [Structure] | Synthesis | 0.05% | 0.15% | ≤ 0.10% |

| Intermediate B | [Structure] | Synthesis | 0.05% | 0.15% | ≤ 0.10% |

| By-product C | [Structure] | Synthesis | 0.05% | 0.15% | ≤ 0.15% |

| Degradation Product D | [Structure] | Degradation | 0.10% | 0.20% | ≤ 0.20% |

| Unidentified Impurity | - | Synthesis/Degradation | 0.05% | - | ≤ 0.10% |

| Total Impurities | - | - | - | - | ≤ 1.0% |

Inorganic Impurities

Inorganic impurities, such as heavy metals, can be introduced from catalysts or manufacturing equipment.

Table 2: Elemental Impurity Limits (based on ICH Q3D)

| Element | Permitted Daily Exposure (PDE) (µ g/day ) |

| Cadmium (Cd) | 5 |

| Lead (Pb) | 5 |

| Arsenic (As) | 15 |

| Mercury (Hg) | 30 |

Residual Solvents

Residual solvents are organic volatile chemicals used in the manufacturing process. Their levels must be controlled to ensure patient safety.

Table 3: Residual Solvent Limits (based on ICH Q3C)

| Solvent | Class | Concentration Limit (ppm) |

| Methanol | 2 | 3000 |

| Ethanol | 3 | 5000 |

| Dichloromethane | 2 | 600 |

| Toluene | 2 | 890 |

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is employed for the comprehensive quality control of this compound.

Identification

-

Infrared (IR) Spectroscopy: The IR spectrum of the sample should be concordant with the reference standard.

-

High-Performance Liquid Chromatography (HPLC): The retention time of the major peak in the chromatogram of the sample should match that of the reference standard.

Assay (Purity)

A validated stability-indicating HPLC method is the primary technique for determining the purity of this compound.

Experimental Protocol: HPLC Assay

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 3.0).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Standard Preparation: A solution of this compound reference standard of known concentration.

-

Sample Preparation: A solution of the this compound sample of a concentration similar to the standard.

-

Calculation: The purity is calculated by comparing the peak area of the sample to that of the reference standard.

Organic Impurities

The same HPLC method used for the assay can be employed for the determination of organic impurities, with appropriate adjustments to the method parameters to ensure the detection and separation of all potential impurities.

Residual Solvents

Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) detector is the standard method for quantifying residual solvents.

Experimental Protocol: Gas Chromatography for Residual Solvents

-

Column: Capillary column with a suitable stationary phase (e.g., 5% phenyl - 95% dimethylpolysiloxane).

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program: A suitable temperature gradient to separate the solvents of interest.

-

Carrier Gas: Helium or Nitrogen.

-

Standard Preparation: A solution containing known concentrations of the potential residual solvents.

-

Sample Preparation: A solution of the this compound sample in a suitable solvent (e.g., dimethyl sulfoxide).

Elemental Impurities

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the recommended techniques for the determination of elemental impurities.

Method Validation

All analytical methods used for quality control must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Table 4: Analytical Method Validation Parameters

| Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |

| Range | The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |

Visualizations

Caption: this compound Quality Control Workflow.

Caption: HPLC Method Validation Process.

Caption: Potential Degradation Pathways of this compound.

Conclusion

The quality control of this compound is a multifaceted process that requires a combination of robust analytical methods and a thorough understanding of potential impurities and degradation pathways. The framework presented in this guide, based on established regulatory principles, provides a comprehensive approach to ensuring the purity, quality, and consistency of this compound. Adherence to these standards is crucial for the successful development and clinical application of this important antiarrhythmic agent.

A Technical Guide to Amiodarone for Cardiac Electrophysiology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Complex Electrophysiological Profile of Amiodarone

Amiodarone is a potent antiarrhythmic agent with a multifaceted mechanism of action, making it a subject of extensive research in cardiac electrophysiology.[1] Initially classified as a Class III antiarrhythmic drug under the Vaughan-Williams classification, its primary effect is the blockade of potassium channels, which prolongs the cardiac action potential duration and the effective refractory period.[2][3] However, amiodarone's therapeutic efficacy and its unique safety profile are attributed to its complex pharmacology, which includes properties of all four antiarrhythmic classes.[4][5] It also blocks sodium and calcium channels and exhibits non-competitive anti-adrenergic properties.

This guide provides an in-depth technical overview of amiodarone's effects on cardiac ion channels, detailed experimental protocols for its investigation, and a summary of its quantitative effects on key electrophysiological parameters.

Quantitative Data: Amiodarone's Effects on Cardiac Ion Channels and Action Potential

The following tables summarize the quantitative data on amiodarone's inhibitory effects on various cardiac ion channels and its impact on action potential duration.

Table 1: Inhibitory Concentrations (IC50) of Amiodarone on Key Cardiac Ion Channels

| Ion Channel | Current | Species/Cell Line | IC50 Value (µM) | Reference(s) |

| hERG (KCNH2) | IKr | HEK293 Cells | 0.8 ± 0.1 | |

| Rabbit Ventricular Myocytes | IKr | Rabbit | 2.8 | |

| SCN5A | Late INa | HEK293 Cells | 3.0 ± 0.9 | |

| SCN5A | Peak INa | HEK293 Cells | 178.1 ± 17.2 | |

| Rat Cardiac Sodium Channel | INa | Rat | 3.6 | |

| L-type Calcium Channel | ICa,L | Neonatal Rabbit Ventricular Myocytes | 39.1% inhibition at 1 µM |

Table 2: Effects of Amiodarone on Action Potential Duration (APD)

| Preparation | Species | Amiodarone Concentration | Effect on APD | Reference(s) |

| Ventricular Myocardium | General | Prolonged Administration | Lengthens APD | |

| All Cardiac Tissues | General | N/A | Prolongs Refractory Period | |

| Female Rabbit Isolated Heart | Rabbit | 1-10 µM | Abbreviated MAPD90 to 211 ± 9 ms |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is essential for studying the effects of amiodarone on individual cardiac ion channels.

Objective: To measure the effect of amiodarone on a specific cardiac ion current (e.g., IKr, INa, ICa,L).

Materials:

-

Isolated cardiomyocytes or a suitable cell line expressing the channel of interest (e.g., HEK293 cells stably expressing hERG).

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for pulling micropipettes.

-

Extracellular (bath) and intracellular (pipette) solutions tailored to isolate the specific ion current.

Protocol for Assessing Amiodarone's Effect on hERG (IKr) Channels:

-

Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. Plate cells onto glass coverslips 24-48 hours before the experiment.

-

Solution Preparation:

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

-

-

Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Seal Formation and Whole-Cell Configuration:

-

Approach a single cell with the micropipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

-

-

Voltage-Clamp Protocol:

-

Hold the cell at a membrane potential of -80 mV.

-

To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2-5 seconds, followed by a repolarizing step to -50 mV to record the tail current.

-

-

Data Recording:

-

Record baseline hERG tail currents.

-

Perfuse the cell with the external solution containing various concentrations of amiodarone (e.g., 1 nM to 10 µM).

-

Record the hERG tail current in the presence of each amiodarone concentration until a steady-state effect is reached.

-

-

Data Analysis: Measure the inhibition of the hERG tail current to determine the IC50 value.

Isolated Langendorff-Perfused Heart

The Langendorff preparation allows for the study of amiodarone's effects on the entire heart in an ex vivo setting, preserving its anatomical and physiological integrity.

Objective: To assess the effects of amiodarone on cardiac contractility, heart rate, and electrocardiogram (ECG) parameters in an isolated heart.

Materials:

-

Langendorff perfusion system.

-

Krebs-Henseleit or Tyrode's solution, oxygenated with 95% O2 / 5% CO2.

-

Animal model (e.g., rabbit, guinea pig, rat).

-

ECG electrodes and pressure transducer.

Protocol:

-

Heart Excision: Anesthetize the animal and perform a thoracotomy to expose the heart. Quickly excise the heart and place it in ice-cold cardioplegic solution to limit hypoxia.

-

Cannulation: Cannulate the aorta on the Langendorff apparatus.

-

Perfusion: Begin retrograde perfusion with the oxygenated buffer at a constant pressure or flow.

-

Instrumentation:

-

Place ECG electrodes on the heart to record electrical activity.

-

Insert a balloon catheter into the left ventricle to measure left ventricular developed pressure (LVDP).

-

-

Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a steady state is reached.

-

Baseline Recording: Record baseline ECG, heart rate, and LVDP.

-

Amiodarone Administration: Introduce amiodarone into the perfusate at desired concentrations.

-

Data Recording and Analysis: Continuously record all parameters and analyze the changes from baseline to determine the effects of amiodarone.

In Vivo Cardiac Electrophysiology

In vivo studies in animal models are crucial for understanding the systemic effects of amiodarone.

Objective: To evaluate the antiarrhythmic and proarrhythmic potential of amiodarone in a living organism.

Materials:

-

Animal model (e.g., canine, rabbit).

-

Anesthesia and surgical equipment.

-

Intracardiac catheters for programmed electrical stimulation (PES).

-

ECG monitoring system.

Protocol:

-

Animal Preparation: Anesthetize the animal and maintain a stable physiological state.

-

Catheter Placement: Introduce an octapolar catheter into the right atrium and ventricle via the jugular vein.

-

Baseline Electrophysiological Study: Perform programmed electrical stimulation (PES) to determine baseline parameters such as sinus node recovery time, atrioventricular conduction, and atrial and ventricular effective refractory periods.

-

Amiodarone Administration: Administer amiodarone intravenously or orally.

-

Post-Drug Electrophysiological Study: Repeat the PES protocol to assess the effects of amiodarone on the electrophysiological parameters.

-

Arrhythmia Induction: Attempt to induce arrhythmias through programmed stimulation to evaluate the antiarrhythmic efficacy of amiodarone.

-

Data Analysis: Compare the pre- and post-drug electrophysiological parameters and the inducibility of arrhythmias.

Visualizations: Signaling Pathways and Experimental Workflows

References

Preliminary In Vitro Screening of Actisomide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro screening of Actisomide, a novel compound with potential therapeutic applications. The document details the experimental protocols for assessing the cytotoxicity and anti-inflammatory properties of this compound. All quantitative data are presented in structured tables for clear comparison. Furthermore, key experimental workflows and the putative signaling pathway are illustrated using diagrams to facilitate a deeper understanding of the preliminary findings.

Cytotoxicity Assessment of this compound

The initial phase of in vitro screening focused on evaluating the cytotoxic potential of this compound against two key human cell lines: HEK293 (human embryonic kidney cells) and HepG2 (human liver cancer cells). This assessment is crucial for establishing a preliminary safety profile of the compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to determine cell viability.[1][2][3]

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound are summarized in Table 1, presenting the half-maximal inhibitory concentration (IC50) values.

| Cell Line | Incubation Time (hours) | This compound IC50 (µM) |

| HEK293 | 24 | > 100 |

| 48 | 85.3 ± 4.2 | |

| HepG2 | 24 | > 100 |

| 48 | 92.1 ± 5.5 |

Table 1: IC50 values of this compound in HEK293 and HepG2 cell lines after 24 and 48 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

-

Cell Seeding: HEK293 and HepG2 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with various concentrations of this compound (0.1, 1, 10, 50, 100 µM) and incubated for 24 and 48 hours.

-

MTT Reagent Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-